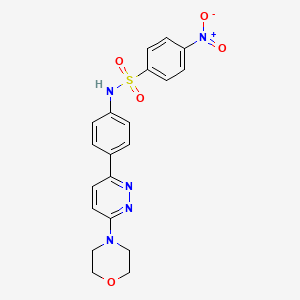

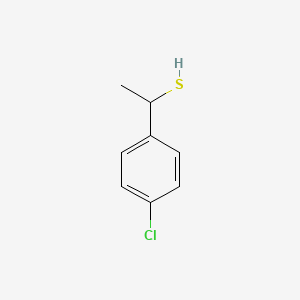

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives is well-documented in the literature. For instance, paper describes the synthesis of kynurenine 3-hydroxylase inhibitors, which are N-(4-phenylthiazol-2-yl)benzenesulfonamides. These compounds were synthesized and their structure-activity relationship (SAR) was studied. Similarly, paper discusses the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides under solvent-free conditions. These examples provide insight into the methods that could potentially be applied to synthesize the compound , although the exact synthesis route for "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide" is not provided.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. Paper details the structural determination of sulfonamide derivatives using NMR, mass spectroscopy, and X-ray diffraction techniques. These methods are essential for confirming the structure of synthesized compounds, including the one of interest, although it is not directly analyzed in the provided papers.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. Paper mentions that 2- and 4-nitrobenzenesulfonamides can be smoothly alkylated to give N-alkylated sulfonamides, which can then be deprotected to yield secondary amines. This indicates the versatility of sulfonamide compounds in synthetic chemistry, which could be relevant for further functionalization of "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides depend on their molecular structure. While the papers do not directly discuss the properties of "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide", they do provide examples of other sulfonamides. For instance, paper describes the biochemical characterization of sulfonamide inhibitors, which includes their inhibitory potency and effects in vivo. Paper highlights the high stability and easy preparation of N-acyl sulfonamides, suggesting that similar properties might be expected for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Anticancer Research

- Synthesis of Biologically Active Compounds: The compound is an important intermediate for synthesizing various biologically active compounds, particularly in anticancer drug research. It has been used in the synthesis of derivatives exhibiting potential biological activities (Wang et al., 2016).

Biofilm Inhibition and Cytotoxicity

- Bacterial Biofilm Inhibition: Research has been conducted on derivatives of this compound for their ability to inhibit bacterial biofilms, with some showing suitable inhibitory action against strains like Escherichia coli and Bacillus subtilis. Their cytotoxicity was also evaluated, indicating docile cytotoxicity (Abbasi et al., 2020).

Antihypertensive and Diuretic Potential

- Diuretic and Antihypertensive Agents: Studies on derivatives of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide explored their potential as diuretic and antihypertensive agents. Specific derivatives have been synthesized and evaluated for these pharmacological activities (Rahman et al., 2014).

Pro-Apoptotic Effects in Cancer Cells

- Activation of Apoptotic Genes in Cancer Treatment: Some sulfonamide derivatives, including those related to the compound , have been studied for their pro-apoptotic effects in cancer cells. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

Application in Antimicrobial Research

- Synthesis of Antimicrobial Derivatives: The compound has also been used to synthesize novel derivatives with antimicrobial activities. These derivatives have been screened against various bacterial strains, showing promising results (Patel et al., 2011).

Anti-Breast Cancer Agent

- Anti-Breast Cancer Activity: Derivatives of the compound have been synthesized and evaluated for their anti-breast cancer activity. These studies include molecular docking to predict binding with estrogen receptors, indicating potent anti-breast cancer agents (Kumar et al., 2021).

Eigenschaften

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)17-5-7-18(8-6-17)31(28,29)23-16-3-1-15(2-4-16)19-9-10-20(22-21-19)24-11-13-30-14-12-24/h1-10,23H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSDSQZXGMQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)